An In-depth Technical Guide to 5-Bromo-N-tert-butylpyridine-3-sulfonamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-N-tert-butylpyridine-3-sulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-tert-butylpyridine-3-sulfonamide is a key heterocyclic intermediate prominent in contemporary pharmaceutical research and development. Its strategic importance lies in its role as a crucial building block for the synthesis of complex molecular architectures, most notably as a precursor to selective ion channel inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity profile, and its significant application in the development of novel therapeutics. The pyridine sulfonamide moiety is a well-established pharmacophore, and the presence of a bromine atom offers a versatile handle for further chemical modifications, making this compound a valuable asset in medicinal chemistry.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 911111-80-3 | [4][5] |
| Molecular Formula | C₉H₁₃BrN₂O₂S | [5][6] |
| Molecular Weight | 293.18 g/mol | [5][6] |
| Appearance | Solid | [3] |
| Predicted XlogP | 1.5 | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data with peak assignments for 5-Bromo-N-tert-butylpyridine-3-sulfonamide are not widely published in readily accessible literature. However, based on the known structure and spectroscopic data of analogous compounds, the following characteristic signals can be anticipated.[1][4][7] Researchers should verify the identity of the compound using standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the tert-butyl group. The pyridine protons will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the sulfonamide group. The tert-butyl group will present as a sharp singlet in the upfield region, integrating to nine protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the five carbons of the pyridine ring and the two distinct carbons of the tert-butyl group. The chemical shifts of the pyridine carbons will be influenced by the positions of the bromine and sulfonamide substituents.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), and the C=N and C=C stretching vibrations of the pyridine ring. The S=O stretching bands are typically strong and appear in the regions of 1391-1331 cm⁻¹ (asymmetric) and 1149-1121 cm⁻¹ (symmetric).[1][8][9]
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units. A common fragmentation pathway for tert-butyl compounds is the loss of a methyl radical.[6][10]
Synthesis
A robust and scalable synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide has been developed, notably a multi-step continuous flow process, highlighting its industrial relevance.[7][11][12] This method overcomes the challenges associated with unstable intermediates and strong exotherms that make large-scale batch processing difficult.[11]
Continuous Flow Synthesis Workflow
Caption: Continuous flow synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide.
Detailed Experimental Protocol (Continuous Flow)
This protocol is based on the multi-step continuous process developed for the large-scale manufacturing of this intermediate.[7][11][12]
Step 1: Magnesium-Halogen Exchange
-
A solution of 3,5-dibromopyridine in tetrahydrofuran (THF) is prepared.
-
A solution of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF is also prepared.
-
The two streams are fed into a temperature-controlled reactor with static mixers.
-
The reaction is highly exothermic and is carefully controlled at a low temperature (e.g., -20 °C to 0 °C) to selectively form the Grignard reagent at the 3-position. The use of a continuous flow setup allows for efficient heat removal and precise control over residence time, minimizing the formation of di-Grignard and other side products.
Step 2: Sulfonylation
-
The stream containing the Grignard intermediate is then mixed with a solution of sulfuryl chloride (SO₂Cl₂) in dichloromethane (CH₂Cl₂).
-
This reaction is also highly exothermic and is performed at low temperatures in a continuous flow reactor to ensure rapid mixing and heat dissipation.
-
The resulting product is the 5-bromopyridine-3-sulfonyl chloride intermediate.
Step 3: Amination
-
The stream containing the sulfonyl chloride intermediate is immediately reacted with an excess of tert-butylamine.
-
This final step yields the desired product, 5-Bromo-N-tert-butylpyridine-3-sulfonamide.
-
The product stream is then subjected to a workup and purification process, which may include extraction and crystallization to achieve high purity.
Chemical Reactivity and Applications
The chemical reactivity of 5-Bromo-N-tert-butylpyridine-3-sulfonamide is primarily centered around the bromine atom on the pyridine ring, which serves as a key functional group for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[11][13][14] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of 5-Bromo-N-tert-butylpyridine-3-sulfonamide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a C-C bond.[13][15][16][17] This is a powerful method for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling 5-Bromo-N-tert-butylpyridine-3-sulfonamide with an amine in the presence of a palladium catalyst and a strong base.[11][12][14][18] This allows for the introduction of various amino groups at the 5-position.
Application in the Synthesis of BMS-919373
The primary and most significant application of 5-Bromo-N-tert-butylpyridine-3-sulfonamide is as a key intermediate in the synthesis of BMS-919373, a selective inhibitor of the IKur potassium ion channel, which is a promising target for the treatment of atrial fibrillation.[7][19]
The synthesis of BMS-919373 utilizes 5-Bromo-N-tert-butylpyridine-3-sulfonamide in a subsequent cross-coupling reaction to introduce the sulfonamide-bearing pyridine ring onto the core structure of the final drug molecule.[19][20]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 5-Bromo-N-tert-butylpyridine-3-sulfonamide is not universally available, data from structurally related compounds suggest that it should be handled with care.[3][13][14]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical, or foam.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Toxicity: While specific toxicity data is not available, related sulfonamides and brominated aromatic compounds may be harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation.[13][14]
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
5-Bromo-N-tert-butylpyridine-3-sulfonamide is a high-value intermediate in the pharmaceutical industry, underscored by its critical role in the synthesis of the selective IKur inhibitor BMS-919373. Its robust continuous flow synthesis highlights its importance in large-scale drug manufacturing. The presence of a reactive bromine handle on the pyridine sulfonamide scaffold provides medicinal chemists with a versatile platform for the development of novel therapeutics through various cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their drug discovery and development endeavors.
References
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